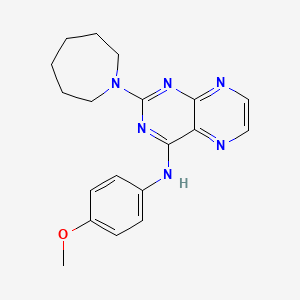

2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine

Description

Properties

IUPAC Name |

2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-26-15-8-6-14(7-9-15)22-18-16-17(21-11-10-20-16)23-19(24-18)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEACSGZYPJGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine is a compound characterized by its unique pteridine core structure, which contributes to its distinct electronic and steric properties. The molecular formula is with a molecular weight of approximately 350.426 g/mol. This compound has garnered attention in various research fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. While detailed mechanisms remain under investigation, initial studies suggest potential applications in antimicrobial and anticancer therapies.

Research Findings and Applications

- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures exhibit antimicrobial properties. The pteridine core is believed to enhance the interaction with microbial targets, potentially leading to effective treatments for bacterial infections.

- Anticancer Potential : The compound's ability to inhibit specific cancer cell lines has been explored in vitro. Studies have shown that it can induce apoptosis in certain cancer types, suggesting a potential role as a therapeutic agent.

- Neuropharmacological Effects : There is growing interest in the neuropharmacological effects of azepane derivatives. Compounds similar to this compound have been shown to interact with neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of pteridine derivatives in various biological contexts:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pteridine exhibited significant cytotoxicity against human cancer cell lines. The study suggested that modifications in the phenyl substituent could enhance activity against specific cancer types .

- Research on Antimicrobial Properties : Another study focused on the synthesis and evaluation of pteridine compounds for their antimicrobial activity against resistant strains of bacteria. Results indicated that certain modifications could lead to improved efficacy.

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(azepan-1-yl)-N-(4-methylphenyl)pteridin-4-amine | Pteridine derivative | Anticancer |

| 2-(azepan-1-yl)-N-(4-fluorophenyl)pteridin-4-amine | Pteridine derivative | Antimicrobial |

| 2-(azepan-1-yl)-N-(3-methoxyphenyl)pteridin-4-amines | Pteridine derivative | Neuropharmacological effects |

This table illustrates how structural variations influence biological activity, emphasizing the importance of the methoxy group in enhancing interactions with biological targets.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pteridine derivatives exhibit anticancer properties. The unique structure of 2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine suggests it may inhibit tumor growth through various mechanisms, including interference with DNA synthesis and cell cycle regulation.

Case Study : In vitro assays demonstrated that similar pteridine compounds can induce apoptosis in cancer cells by activating caspase pathways, suggesting that this compound may share similar mechanisms .

Neurological Disorders

Pteridine derivatives have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating these conditions.

Research Findings : A study evaluating the neuroprotective effects of related compounds showed that they could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases .

Antimicrobial Properties

Emerging research has highlighted the antimicrobial potential of pteridine derivatives. The compound's structural features may enhance its affinity for bacterial enzymes or receptors, making it a candidate for developing new antibiotics.

Evidence : Laboratory tests on related compounds have shown significant antibacterial activity against various strains of bacteria, including resistant strains, indicating a promising avenue for further exploration .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies can help identify which modifications enhance efficacy and reduce toxicity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methoxy group | Increases lipophilicity | |

| Azepane ring | Enhances receptor binding |

Formulation Development

The formulation of this compound into suitable delivery systems is essential for maximizing its therapeutic effects. Research into nanoparticles and liposomal formulations has shown promise in improving the bioavailability and targeted delivery of similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features can be compared to other pteridine derivatives and related amines (Table 1):

Table 1: Structural and Pharmacological Comparison of Analogous Compounds

*Exact mass inferred from –13 for compounds with similar frameworks.

Key Observations from Analog Studies

Anti-Inflammatory Activity: Compound 18f (piperazine derivative) demonstrated 41% reduction in inflammation in a rat colitis model at 0.01 mmol/kg, outperforming indomethacin in edema reduction (60% greater efficacy). The azepane substituent in the target compound may enhance binding affinity or metabolic stability due to its larger, more flexible ring compared to 18f’s piperazine. However, this remains speculative without direct data.

Electron-Withdrawing vs. Electron-Donating Groups: Compound A3 () incorporates a trifluoroethoxy group, which is strongly electron-withdrawing.

Aromatic Substituent Effects :

- The 4-methoxyphenyl group (common in the target compound and A3) may improve solubility or membrane permeability compared to bulkier groups like 2,4-dimethylphenyl () .

- The pyridin-4-yl group in ’s compound introduces a basic nitrogen, which could influence pharmacokinetics (e.g., half-life) .

Metabolic and Stability Considerations :

- Piperazine and piperidine derivatives (e.g., ’s N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine) are prone to metabolic oxidation, whereas azepane’s larger ring may reduce such susceptibility .

Q & A

Q. What are the optimal synthetic routes for 2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the pteridine core. A common approach includes coupling azepane via nucleophilic substitution at the 2-position of pteridin-4-amine, followed by introducing the 4-methoxyphenyl group via Buchwald-Hartwig amination. Catalysts such as palladium (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are critical for cross-coupling efficiency. Solvents like DMF or toluene under inert atmospheres (N₂/Ar) are recommended . Purity (>95%) is achieved via column chromatography and recrystallization, with HPLC and NMR validation .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve ambiguous stereochemistry. Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm). Elemental analysis ensures stoichiometric consistency .

Q. How can researchers design initial biological screening assays for this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Parallel enzyme inhibition assays (e.g., kinase panels) identify potential targets. Use concentrations ranging from 1 nM–10 µM, with controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, serum content) or compound stability. Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and structural analogs can isolate confounding factors. Validate batch-to-batch consistency via LC-MS and stability studies under physiological conditions (e.g., 37°C, pH 7.4) .

Q. What strategies are effective for elucidating the mechanism of action?

Combine target-agnostic approaches (e.g., CRISPR-Cas9 knockout screens) with target-specific methods like surface plasmon resonance (SPR) for binding kinetics. Proteomic profiling (e.g., thermal shift assays) identifies interacting proteins. In vivo models (e.g., xenografts) paired with pharmacokinetic (PK) studies (plasma half-life, tissue distribution) bridge in vitro findings to therapeutic potential .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Systematically modify substituents:

- Azepane ring : Replace with smaller (piperidine) or larger (cyclooctane) rings to probe steric effects.

- 4-Methoxyphenyl group : Vary substituents (e.g., halogens, methyl) to enhance lipophilicity or hydrogen bonding.

Validate changes using molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., kinases) .

Q. What methodologies assess the compound’s pharmacokinetic (PK) properties?

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.

- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers or in silico predictors like BBB Score .

Q. How can researchers evaluate target selectivity against off-target enzymes?

Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) identifies off-target inhibition. Competitive binding assays (e.g., CETSA) quantify target engagement in cellular lysates. Cross-validate with isoform-specific inhibitors to rule out promiscuity .

Q. What computational approaches support the design of derivatives with improved efficacy?

- Molecular dynamics (MD) simulations : Analyze ligand-protein interactions over 100+ ns trajectories (e.g., GROMACS).

- Quantum mechanical (QM) calculations : Optimize electron distribution for hydrogen bonding (e.g., Gaussian 16).

- QSAR models : Train on bioactivity data to predict IC₅₀ values for novel analogs .

Q. How can researchers address discrepancies in reported purity levels across batches?

Implement orthogonal analytical methods:

- HPLC-UV/ELSD : Detect non-UV-active impurities.

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd).

- Chiral HPLC : Resolve enantiomeric impurities if stereocenters exist.

Document reaction parameters (temperature, stirring rate) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.